Cas no 2171769-57-4 (tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate)
2171769-57-4 structure
Product Name:tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate
CAS-Nr.:2171769-57-4
MF:C18H33N3O3
MW:339.472924947739
CID:6143187
PubChem ID:165597387
Update Time:2025-06-15
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate
- tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
- 2171769-57-4
- EN300-1646325
-
- Inchi: 1S/C18H33N3O3/c1-16(2,3)24-15(22)21-9-5-8-17(19,12-21)18(23)10-13-6-7-14(11-18)20(13)4/h13-14,23H,5-12,19H2,1-4H3
- InChI-Schlüssel: RIANBRHNYGJFHA-UHFFFAOYSA-N
- Lächelt: OC1(CC2CCC(C1)N2C)C1(CN(C(=O)OC(C)(C)C)CCC1)N
Berechnete Eigenschaften
- Genaue Masse: 339.25219192g/mol
- Monoisotopenmasse: 339.25219192g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 3
- Komplexität: 490
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topologische Polaroberfläche: 79Ų
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646325-0.05g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-0.1g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-0.25g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-0.5g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 0.5g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-1.0g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-2.5g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-5.0g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-10.0g |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1646325-50mg |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 50mg |
$1261.0 | 2023-09-21 | ||
| Enamine | EN300-1646325-100mg |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate |
2171769-57-4 | 100mg |
$1320.0 | 2023-09-21 |
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate Verwandte Literatur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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